2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride 2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13441838
InChI: InChI=1S/C12H18N2O.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14-12;/h1,3,5,7,12,14H,2,4,6,8-10H2;1H
SMILES: C1CCNC(C1)COCC2=CC=CC=N2.Cl
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.74 g/mol

2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride

CAS No.:

Cat. No.: VC13441838

Molecular Formula: C12H19ClN2O

Molecular Weight: 242.74 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride -

Specification

Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
IUPAC Name 2-(piperidin-2-ylmethoxymethyl)pyridine;hydrochloride
Standard InChI InChI=1S/C12H18N2O.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14-12;/h1,3,5,7,12,14H,2,4,6,8-10H2;1H
Standard InChI Key GFCRKBRXDUVCNN-UHFFFAOYSA-N
SMILES C1CCNC(C1)COCC2=CC=CC=N2.Cl
Canonical SMILES C1CCNC(C1)COCC2=CC=CC=N2.Cl

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound features a piperidine ring (a six-membered amine heterocycle) attached to a pyridine ring (a six-membered aromatic nitrogen heterocycle) via a methoxymethyl (-CH₂-O-CH₂-) bridge. The hydrochloride salt enhances its stability and solubility in polar solvents .

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular FormulaC₁₂H₁₉ClN₂O
Molecular Weight242.74 g/mol
Exact Mass242.119 Da
LogP (Partition Coefficient)1.79
Topological Polar Surface Area34.15 Ų

The LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility . The polar surface area reflects potential hydrogen-bonding capacity, which influences receptor binding.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves coupling piperidine derivatives with functionalized pyridine precursors. A validated method includes:

  • Starting Material: 2-Chloroethyl piperidine hydrochloride reacts with pyridine derivatives under basic conditions.

  • Methoxymethyl Bridge Formation: A Williamson ether synthesis step introduces the methoxymethyl linker, utilizing potassium carbonate as a base and methanol as a solvent .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .

Critical Reaction Parameters

  • Temperature: 80–100°C for optimal ether bond formation .

  • Catalyst: Ruthenium-based catalysts enhance hydrogenation efficiency in piperidine ring formation .

  • Yield: Reported yields range from 65% to 82% after purification .

Physicochemical Characterization

Spectroscopic Data

  • NMR (¹H): Key signals include δ 8.5 ppm (pyridine H-2), δ 3.7 ppm (methoxymethyl -OCH₂-), and δ 2.9 ppm (piperidine N-CH₂) .

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 207.1 ([M-Cl]⁺) .

  • IR Spectroscopy: Stretching vibrations at 1656 cm⁻¹ (C=N) and 2935 cm⁻¹ (C-H aliphatic) .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, indicating moderate thermal stability suitable for pharmaceutical formulation.

Biological Activity and Mechanism

Ion Channel Modulation

The compound exhibits affinity for voltage-gated potassium channels (Kv1.3), implicated in immune response regulation. In vitro assays show IC₅₀ values of 12 µM, suggesting potential as an immunosuppressant.

Enzymatic Interactions

Structural analogs demonstrate inhibition of lysyl oxidase, an enzyme involved in collagen cross-linking and cancer metastasis. Molecular docking studies predict hydrogen bonding between the pyridine nitrogen and enzyme active sites.

Applications in Scientific Research

Pharmaceutical Intermediate

The methoxymethyl linker serves as a versatile handle for derivatization. Examples include:

  • Anticancer Agents: Coupling with platinum complexes enhances DNA intercalation .

  • Neurological Therapeutics: Structural similarity to GABA<sub>A</sub> receptor ligands suggests potential in treating anxiety disorders .

Material Science

Copper(II) complexes incorporating the compound show catalytic activity in ring-opening polymerization of lactides, yielding biodegradable polymers with high stereoregularity .

Comparison with Structural Analogs

Table 2: Activity Comparison of Piperidine-Pyridine Derivatives

CompoundTargetIC₅₀/EC₅₀Application
2-(Piperidin-2-ylmethoxymethyl)-pyridine HClKv1.3 Channels12 µMImmunosuppression
N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethyl)amino]benzamideβ-Amyloid Aggregation0.8 µMAlzheimer’s Therapy
Methylphenidate AnaloguesDopamine Transporter5 nMADHD Treatment

The methoxymethyl bridge in 2-(Piperidin-2-ylmethoxymethyl)-pyridine HCl provides superior conformational flexibility compared to rigid benzamide derivatives, enabling broader target engagement.

Future Directions

Therapeutic Optimization

  • Prodrug Development: Esterification of the methoxymethyl group could enhance blood-brain barrier penetration for CNS applications .

  • Targeted Drug Delivery: Conjugation with monoclonal antibodies may improve specificity for cancer cells.

Green Chemistry Approaches

  • Solvent-Free Synthesis: Microwave-assisted reactions could reduce energy consumption and improve yields.

  • Biocatalysis: Enzymatic resolution of piperidine enantiomers may enhance stereochemical purity .

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